molecular formula C8H11NO2 B1267551 Ethyl 4-methyl-1h-pyrrole-3-carboxylate CAS No. 2199-49-7

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Cat. No. B1267551
CAS RN: 2199-49-7
M. Wt: 153.18 g/mol
InChI Key: MMDOYVVZUVZLHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-2-carboxylic acid derivatives, including compounds related to ethyl 4-methyl-1H-pyrrole-3-carboxylate, can be achieved through the reaction of appropriately substituted 2H-azirines and enamines. This process yields a mixture of dihydropyrroles, which upon acid treatment, provide the target compounds in moderate to high yields. The synthesis pathway demonstrates the versatility of pyrrole derivatives in chemical synthesis (Law et al., 1984).

Molecular Structure Analysis

A detailed analysis of the molecular structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate derivatives has been conducted using both experimental and theoretical approaches. Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been applied to understand the molecular structure, spectroscopic properties, and intermolecular interactions of these compounds. This analysis has revealed insights into the formation of dimers through intermolecular hydrogen bonding and the nature of various intra- and intermolecular interactions (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 4-methyl-1H-pyrrole-3-carboxylate and its derivatives participate in a range of chemical reactions, showcasing their reactivity and functional group transformations. For instance, these compounds can undergo condensation reactions, hydrolysis, and cycloadditions, which are foundational for the synthesis of more complex organic molecules. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the presence of substituents on the pyrrole ring, which can alter their electronic and steric properties (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Ethyl-3-(allylamino)-3-phenylacrylate was treated with palladium catalyst under mild conditions in presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1 H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid .
  • Lipid-Lowering Effects

    • In orally dosed rats, a compound containing a 4’-chlorophenyl group in the 3 and 4 positions demonstrated cholesterol-lowering effects in the serum at 2 mg/kg/day .
  • Chemical Synthesis

    • Ethyl 4-methyl-1H-pyrrole-3-carboxylate is used in the synthesis of various chemical compounds . It’s a light yellow to yellow liquid or low melting solid .
    • In one study, a lipase-catalyzed synthesis of pyrrole disulfides was conducted under mild conditions using KTAs and ethyl cyanoacetate as substrates .
    • An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .
  • Organic Synthesis

    • Ethyl 4-methyl-1H-pyrrole-3-carboxylate is used in the synthesis of various chemical compounds . It’s a light yellow to yellow liquid or low melting solid .
    • In one study, a lipase-catalyzed synthesis of pyrrole disulfides was conducted under mild conditions using KTAs and ethyl cyanoacetate as substrates .
    • An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .

Safety And Hazards

Ethyl 4-methyl-1h-pyrrole-3-carboxylate has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . More safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 4-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDOYVVZUVZLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284158
Record name ethyl 4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

CAS RN

2199-49-7
Record name 2199-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-methyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Based on D. O. Cheng, T. L. Bowman, E. LeGoff, J. Heterocyclic Chem. 13, 1145 (1976), 3,4-dimethylpyrrole was synthesized starting from p-toluol-sulfonylmethyliso-cyanide and crotonic-acid-ethyl-ester. The dimethyl compound was quickly obtained after reduction of the intermediary 3-(ethoxycarbonyl)-4-methylpyrrole, but at only 18% total yield. The material had a melting point of 25°-28° C. H-NMR (CDCl3): 2.04 (s, 6H), 6.50 (d, 2H), 7.33 (s br, 1H).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 11.86 g (0.1 moles) of ethyl crotonate and 19.50 g (0.1 moles) of ρ-toluenesulfonylmethylisocyanide in 500 mL of a 2:1 ether/dimethylsulfoxide was added dropwise into a suspension of 6.8 g of sodium hydride (60% mineral oil dispension, 0.17 moles) in ether at room temperature. Upon completion of addition the reaction mixture was stirred for 30 min and diluted with 400 mL of water. The aqueous layer was extracted with 3×100 mL of ether. The combined ether extracts were passed through a column of alumina eluting with dichloromethane. The organic solvent was evaporated and the resulting residue was solidified on standing. The solid was washed with hexane and dried at 40° C. in vacuum oven overnight to yield 12.38 g (80%) of the title compound.
Quantity
11.86 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
ether dimethylsulfoxide
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

Using p-toluenesulfonylmethyl isocyanide (8.55 g), ethyl crotonate (5.0 g) and potassium tert-butoxide (5.90 g), a procedure as in Reference Example 39 was performed to give the title compound as a pale-yellow solid (yield 4.77 g, 71%).
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (4 g of 60% dispersion, 2 eq, washed with diethyl ether) in diethyl ether (200 mL), cooled in an ice bath with stirring was added slowly a solution of ethyl crotonate (6.2 mL, 50 mmol) and p-tosylmethyl isocyanide (9.7 g, 50 mmol) in 80 mL of DMSO and 160 mL diethyl ether. Upon complete addition of the solution, the reaction mixture was stirred at room temperature for 1 hr. The reaction was quenched with 400 mL water and extracted into diethyl ether (2×100 mL), dried (MgSO4) and concentrated to afford 6 g (78%) of 4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester as a brown oil which solidified upon standing.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Kerscher, P Klüfers, W Kügel… - … Section E: Structure …, 2007 - scripts.iucr.org
The molecule of the title compound, C8H11NO2, is nearly planar, possibly due to aromatic conjugation of the carboxylate group with the aromatic pyrrole ring. The molecules form …
Number of citations: 3 scripts.iucr.org
YZ Jin, DX Fu, N Ma, ZC Li, QH Liu, L Xiao, RH Zhang - Molecules, 2011 - mdpi.com
Eighteen novel 3-substituted-indolin-2-ones containing chloropyrroles were synthesized and their biological activities were evaluated. The presence of a chlorine atom on the pyrrole …
Number of citations: 16 www.mdpi.com
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
Agonism of the 5-HT 2C receptor represents one of the most well-studied and clinically proven mechanisms for pharmacological weight reduction. Selectivity over the closely related 5-…
Number of citations: 14 pubs.acs.org
JK Laha, S Sharma, S Kirar… - The Journal of Organic …, 2017 - ACS Publications
A de novo design and synthesis of N-heteroaryl-fused vinyl sultams as templates for programming chemical reactions on vinyl sultam periphery or (hetero)aryl ring is described. The key …
Number of citations: 15 pubs.acs.org
Y Li, S Yao, H Fang, W He, Y Chen, Z Guo - Chemosensors, 2022 - mdpi.com
… To a dichloromethane (16 mL) solution of ethyl 4-methyl-1H-pyrrole-3-carboxylate (3.15 g, 20.5 mmol) were added 33 mL of acetic acid and 0.75 mL of concentrated sulfuric acid under …
Number of citations: 4 www.mdpi.com
H Khatoon, E Abdulmalek - Molecules, 2021 - mdpi.com
Lawesson’s reagent (LR) is a well-known classic example of a compound with unique construction and unusual chemical behavior, with a wide range of applications in synthetic …
Number of citations: 11 www.mdpi.com
Y Gui, Y Li, J Sun, Z Zha, Z Wang - The Journal of Organic …, 2018 - ACS Publications
… When 3,4-disubstituted pyrrole (ethyl 4-methyl-1H-pyrrole-3-carboxylate) was used in the reaction, the 5-alkylation product could be obtained with excellent regioselectivity and …
Number of citations: 14 pubs.acs.org

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